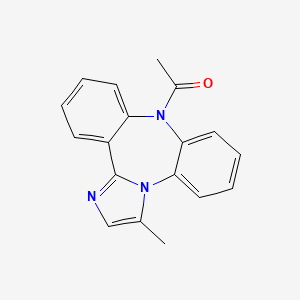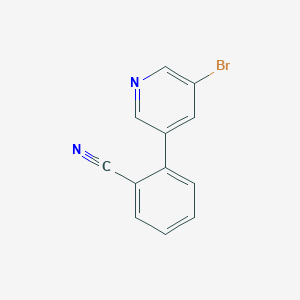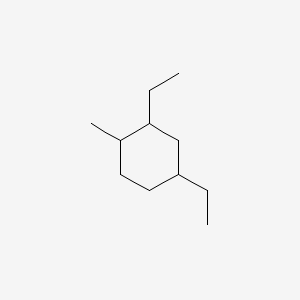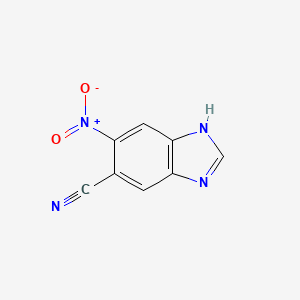![molecular formula C17H16O2 B13940338 [1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate](/img/structure/B13940338.png)
[1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate: is an organic compound with the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol . It is characterized by a biphenyl group attached to a methyl 2-methyl-2-propenoate moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate typically involves the esterification of [1,1’-Biphenyl]-4-methanol with 2-methyl-2-propenoic acid. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, room temperature or slightly elevated temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1,1’-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate is used as a building block for the synthesis of more complex organic molecules. It is also used in polymer chemistry for the preparation of specialty polymers .
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of ester hydrolysis .
Medicine: In medicinal chemistry, [1,1’-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate is explored for its potential as a drug intermediate. It is used in the synthesis of pharmaceutical compounds with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and resins. Its unique chemical properties make it suitable for applications requiring high-performance materials .
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate involves its interaction with specific molecular targets. In enzymatic reactions, the ester group is hydrolyzed by esterases, leading to the formation of the corresponding alcohol and acid. The biphenyl moiety can interact with hydrophobic pockets in proteins, influencing the binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-methylpropenoate: Similar in structure but lacks the biphenyl group.
Vinyl methacrylate: Contains a vinyl group instead of the biphenyl moiety.
2-Methyl-2-propenoic acid: The parent acid of the ester
Uniqueness: The presence of the biphenyl group in [1,1’-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions. These properties make it distinct from other similar compounds and suitable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C17H16O2 |
|---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
(4-phenylphenyl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H16O2/c1-13(2)17(18)19-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11H,1,12H2,2H3 |
InChI-Schlüssel |
PFHGSLLQOWAHOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene](/img/structure/B13940320.png)

![(R)-2-(Methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B13940330.png)


